molecular formula C15H11NO3S B2655441 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid CAS No. 733795-46-5

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid

Cat. No.: B2655441
CAS No.: 733795-46-5
M. Wt: 285.32
InChI Key: UIUXINYILGLYBR-UHFFFAOYSA-N
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Description

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid is a heterocyclic compound featuring a benzoxazole core linked via a thioether (-S-) group to a benzoic acid moiety. The benzoic acid group introduces carboxylic acid functionality, enabling hydrogen bonding and salt formation. This structural duality makes the compound relevant in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination polymers) .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-14(18)11-6-2-1-5-10(11)9-20-15-16-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUXINYILGLYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid typically involves the reaction of 2-aminophenol with aldehydes or other suitable precursors under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst, such as a nanocatalyst or metal catalyst, under reflux conditions. The reaction is carried out in water, and the product is obtained in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly catalysts and solvents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The benzoxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate notable antimicrobial properties. The benzoxazole ring is known to interact with various biological targets, potentially inhibiting bacterial growth. Preliminary studies suggest that compounds with similar structures can effectively inhibit urease and other enzymes, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Its ability to modulate inflammatory pathways could be leveraged in developing treatments for conditions such as arthritis or other inflammatory diseases. The interaction of the benzoxazole structure with specific receptors may lead to reduced inflammation .

Cancer Treatment

Recent studies have highlighted the potential of 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid in cancer therapy. It has been suggested that this compound may serve as an inhibitor of enzymes involved in cancer progression, such as histone-lysine N-methyltransferase EZH2. The inhibition of EZH2 has been linked to reduced tumor growth and improved responses to existing cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzoxazole derivatives, including this compound, demonstrated significant antibacterial activity against various strains of bacteria. The results indicated that modifications to the sulfanyl group could enhance antibacterial efficacy, suggesting a pathway for optimizing this compound for clinical use.

Case Study 2: Inhibition of EZH2 in Cancer Cells

In vitro experiments showed that treatment with this compound resulted in decreased levels of EZH2 mRNA and protein in prostate cancer cell lines. This reduction correlated with increased apoptosis and decreased cell proliferation, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of benzazole-thioether benzoic acid derivatives. Key analogues include:

Compound Name Core Heterocycle Substituent on Benzoic Acid Molecular Formula Key Features References
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid Benzoxazole -CH2-S- linkage C15H11NO3S High polarity, potential for hydrogen bonding
2-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzoic acid (CAS 100961-61-3) Benzothiazole -CH2-S- linkage C15H11NO2S2 Increased electron-withdrawing effects due to sulfur in benzothiazole; higher thermal stability
2-([(Cycloheptylcarbamoyl)methyl]sulfanyl)benzoic acid None (aliphatic carbamoyl) -CH2-S- linkage with cycloheptyl carbamoyl C16H21NO3S Reduced aromaticity; enhanced lipophilicity
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole Direct thiazole attachment C11H9NO2S Smaller heterocycle; lower molecular weight (219.26 g/mol), mp 139.5–140°C
2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide Benzoxazole -S-CH2-C(=O)-NH-NH2 C10H10N3O2S Hydrazide group introduces nucleophilicity; used in Schiff base synthesis

Physicochemical Properties

  • Solubility : The benzoxazole derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to the benzoic acid group, whereas the benzothiazole analogue (CAS 100961-61-3) shows slightly lower solubility in water owing to increased hydrophobic interactions .
  • Melting Points : Thiazole-containing derivatives (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, mp 139.5–140°C) generally have lower melting points compared to benzoxazole/benzothiazole analogues, likely due to reduced molecular symmetry .
  • Reactivity : The thioether linkage in this compound is susceptible to oxidation, forming sulfoxides or sulfones, a trait shared with its benzothiazole counterpart. In contrast, carbamoyl-substituted derivatives (e.g., cycloheptylcarbamoyl) exhibit greater stability under oxidative conditions .

Biological Activity

2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzoxazole ring linked to a benzoic acid moiety via a sulfanyl group. This unique structural arrangement is believed to enhance its reactivity and biological interactions, making it a subject of interest in various fields of biological research.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism behind this activity may involve the disruption of cell membrane integrity or the inhibition of key metabolic enzymes essential for bacterial survival.

Antifungal Properties

In addition to its antibacterial effects, the compound also demonstrates antifungal activity. Studies have reported its efficacy against several fungal pathogens, indicating that it could be developed into a therapeutic agent for treating fungal infections.

Anticancer Effects

The anticancer potential of this compound has been explored in various studies. The compound may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth. Its ability to modulate these pathways positions it as a candidate for further development in cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Action : Likely involves inhibition of key enzymes or disruption of cellular structures.
  • Anticancer Mechanism : Induction of apoptosis and inhibition of proliferation through modulation of signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanoneBenzoxazole with phenyl groupAntimicrobial, Antifungal
4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazideBenzoxazole with hydrazide moietyEnzyme inhibition, Antimicrobial
Benzoxazole derivativesVaries based on substituentsDiverse biological activities

The presence of the sulfanyl group in this compound enhances its reactivity compared to other benzoxazole derivatives, potentially leading to improved biological efficacy.

Case Studies

Several studies have investigated the biological activities associated with this compound:

  • Antimicrobial Efficacy Study : A study demonstrated that the compound effectively inhibited gram-positive and gram-negative bacteria at low concentrations. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics .
  • Anticancer Research : In vitro studies showed that treatment with this compound resulted in decreased viability of cancer cell lines such as MCF-7 and HeLa. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
  • Fungal Inhibition Trials : The compound was tested against common fungal pathogens and exhibited strong antifungal activity, with effective concentrations comparable to established antifungal agents.

Q & A

Q. What are the common synthetic routes for 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid?

The compound is typically synthesized via solvent-free reductive amination. For example, derivatives of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide are prepared by grinding intermediates with aldehydes in an agate mortar under solvent-free conditions . Key steps include refluxing with hydrazine hydrate in absolute alcohol, monitored by TLC (chloroform:methanol, 7:3 ratio) to confirm reaction progress .

Q. What analytical techniques are standard for structural elucidation?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement, SHELXD for structure solution) is the gold standard . ORTEP-III with a graphical interface aids in visualizing thermal ellipsoids and molecular geometry . Complementary techniques include NMR and FT-IR for functional group verification.

Q. How can purity be assessed during synthesis?

High-performance liquid chromatography (HPLC) with UV detection and thin-layer chromatography (TLC) are routinely used. For example, TLC in chloroform:methanol (7:3) effectively monitors reaction progress . Quantitative NMR or LC-MS can validate purity in advanced studies .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound derivatives?

Optimize solvent selection (e.g., THF for NaH-mediated reactions) and reaction time (e.g., 4-hour reflux for hydrazine coupling) . Catalysts like NaH or para-toluenesulfonic acid improve regioselectivity in benzoxazole ring formation . Scale-up may require inert atmospheres to prevent oxidation.

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Poor solubility in common solvents (e.g., ethanol, DMSO) often hinders crystallization. Use mixed solvents (THF/water) or slow evaporation techniques. SHELX software can handle twinned or high-resolution data for complex crystals . For polymorph screening, differential scanning calorimetry (DSC) is recommended.

Q. How can biological activity assays be designed for this compound?

Prioritize in vitro enzyme inhibition assays (e.g., cyclooxygenase or cytochrome P450) due to the compound’s structural similarity to bioactive benzoic acid derivatives . Use radiolabeled analogs (e.g., ¹⁴C-labeled methyl groups) to track metabolic pathways in vivo .

Q. What strategies validate metabolic stability in preclinical studies?

Employ hepatic microsome assays with LC-MS to identify phase I/II metabolites. For example, methyl ester derivatives of benzoic acid are prone to hydrolysis, forming carboxylated metabolites . Comparative studies across species (e.g., rat, trout) reveal interspecies metabolic differences .

Q. How can regioselectivity be controlled during benzoxazole ring formation?

Use protecting groups (e.g., benzyloxy groups) to block competing reaction sites . Control reaction temperature (0°C for NaH-mediated steps) to favor sulfanyl-methyl coupling over side reactions . Computational modeling (DFT) predicts electronic effects on substitution patterns.

Q. How are spectral data contradictions resolved (e.g., NMR vs. X-ray)?

Cross-validate using X-ray crystallography to confirm bond lengths and angles . For ambiguous NMR signals, 2D experiments (COSY, HSQC) clarify spin-spin coupling. IR spectroscopy verifies functional groups like sulfanyl or carboxylate .

Q. What methodologies assess chemical stability under physiological conditions?

Conduct stress testing at varying pH (1–10), temperature (40–60°C), and light exposure. Monitor degradation via HPLC-UV. For example, benzoic acid derivatives show instability under alkaline conditions, forming hydrolyzed byproducts . Accelerated stability studies (ICH guidelines) predict shelf-life.

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